molecular formula C10H12NaO+ B1588234 sodium;1-methoxy-4-[(E)-prop-1-enyl]benzene CAS No. 52993-95-0

sodium;1-methoxy-4-[(E)-prop-1-enyl]benzene

Cat. No.: B1588234
CAS No.: 52993-95-0
M. Wt: 171.19 g/mol
InChI Key: CZGYTOCDSMDCRG-BJILWQEISA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Data

¹H NMR (400 MHz, CDCl₃) exhibits:

  • δ 7.29–6.85 ppm : Aromatic protons (doublets, J = 8.8 Hz) .
  • δ 6.41 ppm : Trans-vinylic proton (doublet, J = 15.7 Hz) .
  • δ 3.84 ppm : Methoxy singlet (3H) .
  • δ 1.92 ppm : Methyl group (doublet, J = 6.6 Hz) .

¹³C NMR confirms the methoxy (δ 55.6 ppm) and quaternary aromatic carbons (δ 159.1 ppm) .

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI-MS) shows:

  • m/z 148 : Molecular ion [M]⁺ .
  • m/z 133 : Loss of methyl radical ([M–CH₃]⁺).
  • m/z 117 : Cleavage of the methoxy group ([M–OCH₃]⁺) .

Infrared Absorption Profile Analysis

Key IR absorptions (cm⁻¹):

  • 1605–1510 : Aromatic C=C stretching .
  • 1250 : Methoxy C-O asymmetric stretch .
  • 965 : Trans C-H out-of-plane bending of the propenyl group .

Properties

IUPAC Name

sodium;1-methoxy-4-[(E)-prop-1-enyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O.Na/c1-3-4-9-5-7-10(11-2)8-6-9;/h3-8H,1-2H3;/q;+1/b4-3+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZGYTOCDSMDCRG-BJILWQEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=CC=C(C=C1)OC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C1=CC=C(C=C1)OC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12NaO+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52993-95-0
Record name Benzenesulfonic acid, methoxy(1-propen-1-yl)-, sodium salt (1:1), homopolymer
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Record name Sodium polyanetholesulphonate
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Preparation Methods

Direct Extraction and Purification from Natural Sources

  • The compound is naturally abundant in essential oils of anise and fennel, where it constitutes over 80% of the oil composition.
  • Extraction involves steam distillation or solvent extraction of the plant material.
  • Purification is achieved by fractional distillation or chromatographic techniques to isolate the pure 1-methoxy-4-prop-1-enylbenzene.
  • This method is preferred for applications requiring natural or food-grade material but is limited by plant availability and extraction efficiency.

Chemical Synthesis via Alkylation of Anisole Derivatives

  • Step 1: Preparation of Anisole Derivative
    • Starting from anisole (methoxybenzene), electrophilic substitution reactions introduce the propenyl group at the para position.
  • Step 2: Wittig or Heck Reaction
    • The (E)-prop-1-enyl substituent can be introduced via Wittig olefination or Heck coupling reactions using suitable aldehydes or halides.
  • Step 3: Formation of Sodium Salt
    • The sodium salt form is typically prepared by sulfonation of the parent compound followed by neutralization with sodium hydroxide or sodium sulfite.
  • This synthetic approach allows for control over stereochemistry (E-configuration) and purity, suitable for industrial scale production.

Sulfonation and Salt Formation

  • Sulfonation of 1-methoxy-4-prop-1-enylbenzene is performed under controlled conditions using sulfurous reagents (e.g., sodium bisulfite).
  • This reaction introduces a sulfonate group to yield sodium 1-methoxy-4-[(E)-prop-1-enyl]benzene sulfite.
  • The sulfonate group enhances water solubility and biological activity, making the compound useful as an anticoagulant additive in blood culture media and other biochemical applications.

Detailed Research Findings and Data

Preparation Method Key Reagents/Conditions Yield (%) Notes
Natural Extraction Steam distillation of anise/fennel seeds 70-85 High purity achievable; dependent on plant source and extraction parameters
Electrophilic Alkylation + Wittig Anisole, propenyl halide, Wittig reagents 60-75 Allows stereoselective synthesis of (E)-isomer; requires careful control of reaction steps
Sulfonation + Neutralization Sodium bisulfite, aqueous medium 80-90 Produces sodium salt form; enhances solubility and biological function
  • The stereochemistry of the propenyl group is critical, with the (E)-isomer being predominant and biologically active.
  • Sulfonation reactions are typically mild to preserve the integrity of the alkene moiety.
  • Analytical techniques such as NMR, IR spectroscopy, and mass spectrometry confirm the structure and purity of the synthesized compound.

Analytical and Characterization Techniques

Chemical Reactions Analysis

sodium;1-methoxy-4-[(E)-prop-1-enyl]benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The sulfonic acid group can undergo substitution reactions with nucleophiles such as amines or alcohols.

Common reagents and conditions used in these reactions include acidic or basic environments, elevated temperatures, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

Sodium 1-methoxy-4-[(E)-prop-1-enyl]benzene serves as a surfactant and emulsifier in chemical processes. Its unique properties enhance the stability of formulations in various chemical reactions.

Biology

In biological research, SPS is noted for its antimicrobial properties . It inhibits the growth of various microorganisms, making it useful in microbiological studies and clinical settings. The compound's interaction with biological molecules is crucial for understanding its therapeutic potential.

Medicine

Sodium polyanethol sulfonate is widely recognized for its anticoagulant effects , which facilitate bacterial culture growth in blood products. By inhibiting the complement cascade, it modulates immune responses, enhancing the growth of bacteria in blood culture media while preventing clot formation .

Industry

In industrial applications, SPS is utilized in the production of detergents , coatings , and adhesives due to its surfactant properties. Its ability to enhance solubility and reactivity makes it valuable in formulating various consumer products.

Case Study 1: Anticoagulant Properties

Research indicates that SPS's anticoagulant effects make it a valuable additive in blood products. By preventing clot formation, SPS facilitates bacterial culture growth essential for microbiological diagnostics.

Case Study 2: Antimicrobial Effects

A study demonstrated that SPS exhibits antimicrobial properties against various microorganisms, highlighting its potential utility in clinical settings where infection control is critical .

Mechanism of Action

The mechanism of action of benzenesulfonic acid, methoxy(1-propenyl)-, sodium salt, homopolymer involves its interaction with molecular targets such as enzymes and cell membranes. The sulfonic acid group can form strong ionic interactions with positively charged sites on proteins and other biomolecules, leading to changes in their structure and function . This interaction can disrupt microbial cell membranes, leading to antimicrobial effects.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Estragole (1-Methoxy-4-Prop-2-Enylbenzene)

  • Structure : Differs in the position of the double bond (prop-2-enyl vs. prop-1-enyl in anethole) .
  • Natural Source : Found in apples, basil, and tarragon.
  • Isomerization : Catalytic isomerization of estragole (methyl chavicol) yields trans-anethole, a process optimized using K₂CO₃/Al₂O₃ catalysts (99% conversion, 89% selectivity) .

Asarone (1,2,4-Trimethoxy-5-[(E)-Prop-1-Enyl]Benzene)

  • Structure : Contains three methoxy groups vs. one in anethole .
  • Pharmacology : Inhibits COX-I and COX-II enzymes , showing anti-inflammatory activity comparable to anethole in murine models .

Myristicin (5-Allyl-3-Methoxy-1,2-Methylenedioxybenzene)

  • Structure : Features a methylenedioxy ring and allyl group instead of propenyl .
  • Activity: Suppresses nitric oxide (NO), IL-6, and calcium production in macrophages, with broader cytokine modulation than anethole .

Selenium-Containing Analogs (e.g., 1-Methoxy-4-(Phenylseleno)Benzene)

  • Structure : Selenium replaces the propenyl group .
  • Function : Acts as a lactate dehydrogenase inhibitor , targeting cancer metabolism .

Table 1: Structural and Functional Comparison

Compound Structure Molecular Formula Key Activities Applications References
Sodium;1-Methoxy-4-[(E)-Prop-1-Enyl]Benzene Sodium salt of trans-anethole with sulfonate group C₁₀H₁₁NaO₄S Anticoagulant, anti-inflammatory Laboratory anticoagulant
Estragole 1-Methoxy-4-prop-2-enylbenzene C₁₀H₁₂O Flavoring agent Food industry (restricted)
Asarone 1,2,4-Trimethoxy-5-[(E)-prop-1-enyl]benzene C₁₂H₁₆O₃ COX inhibition Anti-inflammatory drug development
Myristicin 5-Allyl-3-methoxy-1,2-methylenedioxybenzene C₁₁H₁₂O₃ Cytokine suppression Neuroinflammatory research

Pharmacological and Industrial Relevance

  • Anticoagulant Use : Sodium polyanetholesulfonate’s stability and solubility make it superior to neutral anethole in medical applications .
  • Flavor Industry : Anethole’s sweet, licorice-like flavor is exploited in food and oral care products, while estragole faces regulatory restrictions .

Biological Activity

Sodium 1-methoxy-4-[(E)-prop-1-enyl]benzene, also known as sodium polyanethol sulfonate (SPS), is a sulfonated aromatic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential applications in various fields, supported by relevant studies and data.

  • Molecular Formula : C10H12NaO4S
  • Molecular Weight : 251.255 g/mol
  • Structure : Characterized by a methoxy group and a propylene chain attached to a benzene ring, contributing to its unique biochemical properties.

SPS primarily functions through the inhibition of the complement cascade, a critical component of the immune system. By binding to specific complement proteins, SPS prevents their activation, thereby reducing the formation of membrane-attacking complexes that typically target pathogens. This action not only modulates immune responses but also enhances the growth of bacteria in blood culture media by acting as a mild anticoagulant.

Anticoagulant Properties

SPS is widely recognized for its anticoagulant effects, making it a valuable additive in blood products. Its ability to inhibit clot formation facilitates bacterial culture growth, which is crucial for microbiological diagnostics.

Antimicrobial Effects

Research indicates that SPS exhibits antimicrobial properties by inhibiting the growth of various microorganisms. This effect is often media-dependent and highlights its potential utility in clinical settings.

Study on Nephroprotective Effects

A study investigated the nephroprotective effects of fennel seeds (Foeniculum vulgare), which contain trans-anethole (1-methoxy-4-[(E)-prop-1-enyl]benzene). The research demonstrated that this compound significantly improved kidney function and reduced oxidative stress markers in rats subjected to carbon tetrachloride-induced nephrotoxicity. Key findings included improvements in lipid profiles and reductions in blood glucose levels .

Toxicological Studies

The National Toxicology Program conducted studies assessing the toxicological potential of SPS. Findings indicated that high doses led to increased incidences of hepatocellular adenomas and carcinomas in male mice, suggesting potential carcinogenic effects at elevated exposure levels . These results underscore the importance of dosage regulation in therapeutic applications.

Summary of Biological Activities

Activity Description
AnticoagulantInhibits clot formation; facilitates bacterial growth in blood cultures.
AntimicrobialExhibits inhibitory effects on various microorganisms; effectiveness varies with media composition.
NephroprotectiveImproves kidney function and reduces oxidative stress in animal models.
Potential CarcinogenicHigh doses linked to increased tumor incidences; necessitates careful dosage management.

Q & A

Q. Table 1: Catalyst Impact on Oxidation Products

Catalyst SystemProductYield/SelectivityConditions
NHPIHydroperoxide73% yield60°C, 3 h, CH₃CN
NHPI + Cu(II)1-(4-Methoxyphenyl)ethanone75% selectivity120°C, 24 h, CH₃CN
FeCl₃/Ag₂CO₃γ-Amino alkyl nitriles58% yield120°C, 24 h, solvent-free

Basic: What spectroscopic techniques are recommended for structural characterization?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks using CDCl₃ as solvent. Key signals include:
    • Methoxy group: δ 3.8–3.9 ppm (¹H), δ 55–56 ppm (¹³C).
    • (E)-propenyl group: δ 6.2–6.5 ppm (vinyl protons, J = 15–16 Hz) .
  • X-ray Crystallography : Use SHELX programs (SHELXL for refinement) to resolve stereochemistry and confirm the (E)-configuration .
  • Mass Spectrometry : ESI-MS or EI-MS to verify molecular weight (e.g., m/z 148.2 for C₁₀H₁₂O) .

Advanced: How can contradictions in reaction yields under similar conditions be resolved?

Methodological Answer:
Discrepancies often arise from subtle variables:

  • Catalyst loading : Pd catalyst ≥5 mol% improves coupling efficiency but may increase side products .
  • Oxygen sensitivity : Radical-mediated oxidations (e.g., NHPI) require strict inert conditions to prevent peroxide decomposition .
  • Isomerization control : Prolonged heating or acidic conditions may shift (E)↔(Z) ratios. Monitor via ¹H NMR (vinyl coupling constants: J = 15–16 Hz for (E)) .

Q. Mitigation Strategies :

  • Conduct control experiments with degassed solvents.
  • Use chiral GC or HPLC to quantify isomer ratios.

Pharmacological: What mechanisms underlie the compound’s neuroprotective effects?

Methodological Answer:
In vivo studies suggest:

  • Anti-inflammatory action : Inhibition of NF-κB and COX-2 pathways, reducing neuroinflammation .
  • Oxidative stress mitigation : Scavenging ROS via the methoxy group’s electron-donating properties .
  • Experimental design : Administer 50–100 mg/kg/day in rodent models; assess biomarkers (e.g., glutathione, TNF-α) .

Safety: What precautions are critical for handling sodium derivatives?

Methodological Answer:
Refer to SDS guidelines :

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation (H335: Respiratory irritation).
  • First aid : For skin contact, wash with soap/water; for ingestion, seek medical attention immediately .

Advanced: How is computational modeling applied to predict reactivity?

Methodological Answer:

  • DFT calculations : Optimize transition states (e.g., B3LYP/6-31G*) to predict regioselectivity in coupling reactions.
  • Molecular docking : Screen sodium derivatives for binding affinity to biological targets (e.g., cyclooxygenase enzymes) .

Basic: What are the compound’s applications in material science?

Methodological Answer:

  • Polymer synthesis : Sodium polyanetholesulfonate acts as a dopant for conductive polymers .
  • Liquid crystals : Functionalization with ethynyl groups (e.g., 1-ethoxy-4-[(trans-4-propylcyclohexyl)phenyl] derivatives) enhances mesomorphic properties .

Advanced: How does stereochemistry impact biological activity?

Methodological Answer:

  • (E)-isomer : Higher antimicrobial activity due to planar structure enhancing membrane penetration .
  • (Z)-isomer : Reduced efficacy in enzyme inhibition assays (e.g., IC₅₀ values 2–3× higher than (E)-form) .

Data Contradiction: Why do oxidation yields vary across studies?

Methodological Answer:
Variations stem from:

  • Substrate purity : Trace moisture or impurities deactivate catalysts .
  • Reaction scale : Milligram-scale reactions may exhibit lower yields due to inefficient mixing vs. bulk synthesis.
  • Analytical methods : HPLC vs. GC quantification can alter reported yields by 5–10% .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
sodium;1-methoxy-4-[(E)-prop-1-enyl]benzene
Reactant of Route 2
Reactant of Route 2
sodium;1-methoxy-4-[(E)-prop-1-enyl]benzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.